Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate; hydrochloride is a complex organic compound with significant implications in medicinal chemistry. It serves as a building block for various pharmaceutical agents, particularly those exhibiting potential anticancer, antiviral, and antimicrobial properties. The compound is characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a trifluoromethyl group, enhancing its biological activity.
This compound is classified under the category of pyrimidine derivatives, which are known for their diverse biological activities. The synthesis of Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate; hydrochloride typically involves multiple steps starting from commercially available precursors. It is primarily sourced from chemical suppliers specializing in pharmaceutical intermediates and research chemicals.
The synthesis of Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate; hydrochloride generally follows a multi-step process:
The molecular formula for Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate; hydrochloride is C9H11ClF3N3O2, with a molecular weight of 285.65 g/mol. Its IUPAC name reflects its structural components, while its canonical SMILES representation is CCOC(=O)C(C1=NC=CC(=N1)C(F)(F)F)N.Cl
.
Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate; hydrochloride can participate in various chemical reactions:
The mechanism of action for Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate; hydrochloride primarily involves its interaction with biological macromolecules such as proteins and nucleic acids. The trifluoromethyl group enhances binding affinity to target sites, potentially leading to inhibition of specific enzymes or pathways involved in disease processes.
Research indicates that compounds similar to this one may influence cellular pathways related to cancer cell proliferation and viral replication, although specific mechanisms require further investigation .
Property | Value |
---|---|
Molecular Formula | C9H11ClF3N3O2 |
Molecular Weight | 285.65 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Appearance | White crystalline powder |
The compound exhibits stability under normal laboratory conditions but may require specific storage conditions to maintain its integrity due to the presence of reactive functional groups .
Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate; hydrochloride has several applications in scientific research:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5